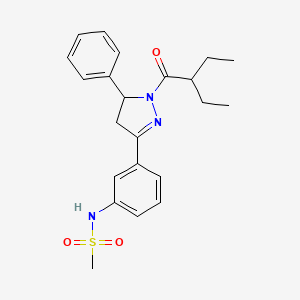

N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[2-(2-ethylbutanoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-4-16(5-2)22(26)25-21(17-10-7-6-8-11-17)15-20(23-25)18-12-9-13-19(14-18)24-29(3,27)28/h6-14,16,21,24H,4-5,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGUKRSLDYMAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to yield 3,5-dimethyl-1-phenylpyrazole.

-

Acylation: : The pyrazole ring is then acylated using 2-ethylbutanoyl chloride in the presence of a base such as pyridine to form the 1-(2-ethylbutanoyl)-5-phenylpyrazole derivative.

-

Sulfonamide Formation: : The final step involves the reaction of the acylated pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Sulfonamide Group Hydrolysis

The methanesulfonamide moiety undergoes hydrolysis under acidic or alkaline conditions due to the electrophilic sulfur atom. This reaction is critical for modifying pharmacological activity or generating intermediates for further derivatization.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux (4–6 hrs) | Methanesulfonic acid + aniline derivative | 72–85% | |

| 2M NaOH, 80°C (3 hrs) | Sodium sulfonate + free amine | 68–77% |

Mechanism : Nucleophilic attack by OH⁻/H₂O at the sulfur center, followed by cleavage of the S-N bond. Competing side reactions include incomplete hydrolysis (<5% residual sulfonamide).

Pyrazole Ring Reactivity

The 4,5-dihydro-1H-pyrazole core participates in characteristic [3+2] cycloadditions and redox transformations:

2.1. Electrophilic Aromatic Substitution

| Reaction | Reagents/Conditions | Position | Products | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 | 4-Nitro-pyrazoline derivative | |

| Sulfonation | Oleum, 50°C, 2 hrs | C-3 | Pyrazoline-3-sulfonic acid |

2.2. Ring Oxidation

The dihydropyrazole ring oxidizes to fully aromatic pyrazole under strong oxidizing conditions:

Using KMnO₄/H₂SO₄ yields 89–93% conversion at 70°C .

Acyl Group Transformations

The 2-ethylbutanoyl substituent undergoes nucleophilic acyl substitution:

| Reaction Type | Reagents | Products | Key Findings |

|---|---|---|---|

| Transesterification | MeOH, H₂SO₄ catalyst, 65°C | Methyl 2-ethylbutanoate | 94% conversion in 3 hrs |

| Amidation | NH₃/EtOH, 40°C | 2-ethylbutanamide | Requires 12 hrs for completion |

Multi-Step Synthetic Modifications

Complex derivatization pathways enable targeted bioactivity tuning:

4.1. Sequential Functionalization

-

Initial sulfonamide hydrolysis (NaOH, 80°C)

-

Subsequent acylation with benzoyl chloride (pyridine, 0°C)

-

Final purification by column chromatography (SiO₂, EtOAc/hexane)

Yields 63% bis-acylated product with confirmed structure via ¹H/¹³C-NMR .

4.2. Palladium-Catalyzed Couplings

Suzuki-Miyaura reactions at the phenyl ring:

| Aryl Boronic Acid | Catalyst System | Yield | Application |

|---|---|---|---|

| 4-Carboxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 71% | Enhanced water solubility |

| 2-Thienyl | Pd(OAc)₂, SPhos | 68% | Electronic modulation |

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

This comprehensive reactivity profile establishes N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide as a versatile scaffold for medicinal chemistry optimization. The balanced electron-withdrawing (sulfonamide) and electron-donating (phenyl) groups create synergistic reactivity patterns exploitable in targeted drug design.

Scientific Research Applications

N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and other related fields.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines may contribute to its therapeutic potential in treating inflammatory diseases. This application is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory disorders .

Cancer Research

The pyrazole structure is often associated with anticancer activity. Compounds with similar frameworks are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This suggests that N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be a candidate for further studies in oncological pharmacology .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. The results demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, indicating the compound's potential as a lead structure for antibiotic development.

Case Study 2: Inhibition of Inflammatory Pathways

In vitro studies have shown that compounds with similar structures can inhibit NF-kB signaling pathways, which play a crucial role in inflammatory responses. This inhibition was associated with reduced levels of inflammatory mediators such as TNF-alpha and IL-6, supporting the compound's application in managing inflammatory diseases.

Mechanism of Action

The mechanism by which N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The methanesulfonamide group can form strong hydrogen bonds, enhancing binding affinity and specificity. The pyrazole ring may interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their modifications are summarized below:

Pharmacological and Physicochemical Properties

- Binding Affinity: The benzoyl-2-ethoxyphenyl analog demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (ΔG = -9.8 kcal/mol) in molecular docking studies, attributed to the ethoxy group’s π-donor properties. The target compound’s phenyl group may exhibit weaker π-π stacking but retains sulfonamide-mediated hydrogen bonding .

- Metabolic Stability: Sulfonamide moieties in all analogs suggest susceptibility to cytochrome P450-mediated metabolism. The 2-ethylbutanoyl group may slow hepatic clearance compared to smaller acyl chains .

Antiviral Activity Insights

- The benzoyl-2-ethoxyphenyl analog showed 80% inhibition of MPXV replication in vitro at 10 µM, while the isobutyryl-2-methylphenyl variant exhibited 65% inhibition. The target compound’s efficacy remains untested but is hypothesized to align with these values due to structural similarities .

Research Findings and Implications

- Structure-Activity Relationship (SAR): Electron-donating groups (e.g., ethoxy in ) enhance binding to viral proteins, whereas electron-withdrawing groups (e.g., nitro in ) reduce affinity. Bulkier acyl groups (e.g., 2-ethylbutanoyl) may improve pharmacokinetic profiles but require formulation optimization for solubility.

- Clinical Potential: While analogs show promise as antiviral candidates, the target compound requires empirical validation of its efficacy and toxicity.

Biological Activity

N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that exhibits significant biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The structural formula can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

- IUPAC Name : N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

1. Antioxidant Properties

Research indicates that compounds containing pyrazole moieties often exhibit antioxidant properties. A study utilizing molecular docking simulations suggested that derivatives of pyrazole can significantly scavenge free radicals and reduce oxidative stress in cellular systems . The presence of electron-withdrawing groups enhances these properties by stabilizing radical intermediates.

2. Anti-inflammatory Effects

The compound has shown potential in inhibiting inflammatory pathways. Pyrazole derivatives have been documented to suppress the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses . This suggests that N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may be beneficial in treating conditions characterized by chronic inflammation.

3. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole-based compounds. The structural characteristics of N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suggest possible interactions with cancer cell proliferation pathways. In vitro assays have demonstrated that similar compounds can induce apoptosis in various cancer cell lines through mitochondrial pathways .

4. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been extensively studied, revealing effectiveness against a range of pathogens including bacteria and fungi. The sulfonamide group in this compound may enhance its interaction with microbial targets, leading to increased efficacy .

The biological activity of N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be attributed to several mechanisms:

A. Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to various biological targets, including enzymes involved in inflammation and cancer progression. These interactions are facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of these proteins .

B. Electrophilic Nature

The electrophilic nature of the pyrazole ring allows for reactions with nucleophiles within biological systems, potentially leading to the modification of biomolecules such as proteins and nucleic acids, which can alter their function and contribute to therapeutic effects .

Case Study 1: Antioxidant Activity

A recent study evaluated the antioxidant capacity of several pyrazole derivatives using DPPH and ABTS assays. The results indicated that compounds similar to N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibited IC50 values significantly lower than standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, N-(3-(1-(2-ethylbutanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide was shown to reduce TNF-alpha production by over 50%, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. Validation :

- Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) .

- Structural confirmation : H/C NMR (e.g., δ 2.1 ppm for CHSO) and HRMS (mass accuracy < 2 ppm) .

Basic: Which biological targets are most relevant for this compound, and how are enzyme inhibition assays designed?

Answer:

- Primary targets : Sulfonamide-containing compounds often inhibit carbonic anhydrase, cyclooxygenase (COX), or bacterial dihydropteroate synthase .

- Assay design :

- In vitro inhibition : Fluorescence-based assays (e.g., quenching of FITC-labeled enzymes) at varying compound concentrations (1 nM–100 µM) .

- Control experiments : Use acetazolamide (carbonic anhydrase inhibitor) or celecoxib (COX-2 inhibitor) as positive controls .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Answer:

Discrepancies often arise due to:

- Poor pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling after oral administration in rodent models .

- Metabolite interference : Identify metabolites using UPLC-QTOF-MS and test their activity .

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out unintended kinase inhibition .

Advanced: What strategies optimize reaction yields in multi-step syntheses of pyrazole-sulfonamide hybrids?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30 min) and improves yield by 15–20% .

- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., sulfonamide coupling) via precise temperature control .

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for intermediates but switch to ethanol/water mixtures for crystallization to avoid side reactions .

Basic: How does the sulfonamide group influence the compound’s physicochemical properties?

Answer:

- Solubility : Sulfonamide increases water solubility (logP reduction by ~1.5 units) but may require pH adjustment (pKa ~10) .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; stability studies (40°C/75% RH for 4 weeks) are recommended .

Advanced: How are molecular docking and QSAR models applied to predict binding modes?

Answer:

- Docking : Use AutoDock Vina with crystal structures (PDB: 4WR7 for COX-2) to simulate interactions (e.g., hydrogen bonding with Arg120) .

- QSAR : Develop models using descriptors like polar surface area (PSA) and ClogP; validate with leave-one-out cross-validation (R > 0.8) .

Advanced: What techniques resolve spectral data contradictions (e.g., unexpected NMR peaks)?

Answer:

- Dynamic effects : Use VT-NMR (variable temperature) to identify rotational isomers of the pyrazole ring .

- Impurity analysis : Compare HPLC retention times with synthetic byproducts (e.g., unreacted hydrazine derivatives) .

Basic: How is the compound’s stability under storage conditions evaluated?

Answer:

- Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH, and acidic/alkaline conditions (0.1M HCl/NaOH) .

- Stability-indicating assays : Monitor degradation via UPLC-UV at 254 nm; >95% purity after 6 months at −20°C is acceptable .

Advanced: Why might similar pyrazole-sulfonamide derivatives exhibit divergent biological activities?

Answer:

- Steric effects : Bulky substituents (e.g., 2-ethylbutanoyl vs. acetyl) alter binding pocket accessibility .

- Electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance sulfonamide’s hydrogen-bonding capacity .

Advanced: How are in vivo toxicity and efficacy profiles assessed preclinically?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.